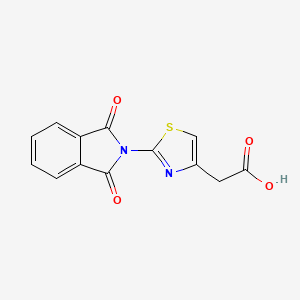

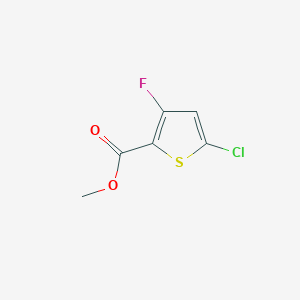

![molecular formula C10H17B B12284857 (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)

(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

[(1R,2S,3R,5R)-2,6,6-トリメチルビシクロ[3.1.1]ヘプタン-3-イル]ボランの調製には、一般的にα-ピネンとボラン試薬の反応が関与します。 一般的な方法の1つは、α-ピネンとボラン-テトラヒドロフラン(BH3-THF)錯体の反応です . この反応は、窒素またはアルゴンなどの不活性雰囲気下で行い、酸化を防ぎます。 反応混合物は、通常、反応が完了するまで室温で数時間撹拌されます .

工業的製造方法

工業的な環境では、[(1R,2S,3R,5R)-2,6,6-トリメチルビシクロ[3.1.1]ヘプタン-3-イル]ボランの製造には、ラボでの合成と同様の方法を用いた、より大規模な反応が用いられる場合があります。 連続フロー反応器と自動化システムの使用により、製造プロセスの効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類

[(1R,2S,3R,5R)-2,6,6-トリメチルビシクロ[3.1.1]ヘプタン-3-イル]ボランは、以下を含むさまざまな種類の化学反応を起こします。

酸化: この化合物は酸化されてボロン酸またはボレートを生成できます。

還元: これは特定の有機反応において還元剤として作用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素(H2O2)と過ホウ酸ナトリウム(NaBO3)が含まれます。

還元: この化合物自体は、パラジウムまたは白金などの触媒の存在下で還元剤として使用できます。

生成される主な生成物

酸化: ボロン酸またはボレート。

還元: アルコールまたはアミンなどの還元された有機化合物。

置換: ハロゲン化ボランまたはその他の置換ボラン.

科学的研究の応用

[(1R,2S,3R,5R)-2,6,6-トリメチルビシクロ[3.1.1]ヘプタン-3-イル]ボランは、科学研究において幅広い応用範囲を持ちます。

化学: キラルアルコールやアミンの合成、特に不斉合成において用いられます。

作用機序

[(1R,2S,3R,5R)-2,6,6-トリメチルビシクロ[3.1.1]ヘプタン-3-イル]ボランの作用機序には、ヒドロホウ素化によるホウ素-炭素結合の形成が関与します。 ボラン基はアルケンの炭素-炭素二重結合に付加し、ホウ素-炭素結合を形成します。 この反応は、位置選択性と立体選択性が高く、キラルな生成物の形成につながります . これらの反応に関与する分子標的と経路は、使用される特定の基質と反応条件によって異なります .

類似化合物の比較

[(1R,2S,3R,5R)-2,6,6-トリメチルビシクロ[3.1.1]ヘプタン-3-イル]ボランは、ヒドロホウ素化反応における高い位置選択性と立体選択性により、他のボラン化合物とは異なります。 類似の化合物には以下が含まれます。

ボラン-テトラヒドロフラン(BH3-THF): ヒドロホウ素化反応で一般的に使用されるボラン試薬。

ボラン-ジメチルスルフィド(BH3-DMS): 類似の反応性を示す別のボラン試薬。

9-ボラビシクロ[3.3.1]ノナン(9-BBN): 高い位置選択性と立体選択性を示すボラン試薬.

これらの化合物は、反応性、選択性、用途が異なり、[(1R,2S,3R,5R)-2,6,6-トリメチルビシクロ[3.1.1]ヘプタン-3-イル]ボランは、不斉合成において特に有用です .

類似化合物との比較

[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane is unique compared to other borane compounds due to its high regioselectivity and stereoselectivity in hydroboration reactions. Similar compounds include:

Borane-tetrahydrofuran (BH3-THF): A common borane reagent used in hydroboration reactions.

Borane-dimethyl sulfide (BH3-DMS): Another borane reagent with similar reactivity.

9-Borabicyclo[3.3.1]nonane (9-BBN): A borane reagent with high regioselectivity and stereoselectivity.

These compounds differ in their reactivity, selectivity, and applications, with [(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane being particularly useful in asymmetric synthesis .

特性

分子式 |

C10H17B |

|---|---|

分子量 |

148.06 g/mol |

InChI |

InChI=1S/C10H17B/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5H2,1-3H3 |

InChIキー |

JOJBKYUGLWAPQL-UHFFFAOYSA-N |

正規SMILES |

[B]C1CC2CC(C1C)C2(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

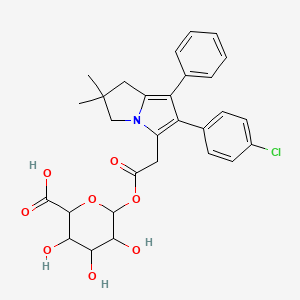

![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)

![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)

![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)